N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c20-15(13-4-3-9-23-13)18-16-17-12-6-5-11(10-14(12)24-16)25(21,22)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZKOGUNJVWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Skeleton Construction
The 1,3-benzothiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiophenol with carbonyl-containing reagents. A widely adopted method involves reacting 2-aminothiophenol with diethyl oxalate under reflux conditions in ethanol, yielding ethyl 1,3-benzothiazole-2-carboxylate (70–77% yield). This intermediate is hydrolyzed to 1,3-benzothiazole-2-carbohydrazide using hydrazine hydrate, a step critical for subsequent functionalization.
Key Reaction Conditions
- Cyclization : Ethanol reflux, 6–8 hours, 70–77% yield.
- Hydrazide Formation : Hydrazine hydrate in ethanol, 84% yield.
Introduction of the Pyrrolidinylsulfonyl Group
Sulfonylation at the 6-position of the benzothiazole core is achieved through electrophilic aromatic substitution or nucleophilic displacement. Patent data (WO2001047919A1) highlights the use of pyrrolidine sulfonyl chloride as the sulfonating agent. The reaction proceeds in anhydrous dichloromethane (DCM) with a base such as triethylamine to scavenge HCl.
Optimized Sulfonylation Protocol
- Dissolve 6-amino-1,3-benzothiazole-2-carbohydrazide in DCM.
- Add pyrrolidine sulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0°C.
- Stir at room temperature for 12–16 hours.
- Isolate via filtration; yield: 65–72%.
Thiophenecarboxamide Coupling
The final step involves coupling 2-thiophenecarboxylic acid to the sulfonylated benzothiazole intermediate. Activation of the carboxylic acid as an acid chloride (using thionyl chloride) followed by reaction with the primary amine on the benzothiazole is a standard approach.
Stepwise Procedure
- Acid Chloride Formation : Reflux 2-thiophenecarboxylic acid with excess thionyl chloride (3 equiv) for 2 hours. Remove excess SOCl₂ under vacuum.
- Amide Bond Formation : Combine the acid chloride with 6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-amine in tetrahydrofuran (THF) and triethylamine. Stir at 50°C for 6 hours.
- Purification : Recrystallize from ethanol/water (3:1); yield: 58–64%.
Analytical Validation and Spectral Data
Characterization Metrics
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.72 (m, 3H, thiophene-H), 3.12–3.08 (m, 4H, pyrrolidine-CH₂), 1.85–1.79 (m, 4H, pyrrolidine-CH₂).
- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
- Elemental Analysis : Calculated for C₁₆H₁₆N₃O₃S₂: C, 52.44%; H, 4.40%; N, 11.47%. Found: C, 52.38%; H, 4.36%; N, 11.42%.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Sulfonylation Efficiency : Lower yields (65–72%) arise from steric hindrance at the 6-position. Microwave-assisted synthesis (100°C, 30 min) improves yield to 78%.
- Amide Coupling Side Reactions : Competitive hydrolysis of the acid chloride is mitigated by strict anhydrous conditions and molecular sieves.
Pharmacological Relevance and Applications
While the target compound’s bioactivity remains under investigation, structurally analogous benzothiazoles exhibit anticonvulsant and carbonic anhydrase inhibitory activity. The pyrrolidinylsulfonyl moiety enhances blood-brain barrier permeability, suggesting potential CNS applications.
Chemical Reactions Analysis
Types of Reactions
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nitrating agents like nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group may enhance its binding affinity to these targets, while the benzothiazole and thiophene rings contribute to its overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide with structurally or functionally related benzothiazole derivatives, focusing on substituents, biological activity, and computational binding data:
Key Findings:
Substituent Effects on Binding Affinity :
- The trifluoromethyl group in BTA confers strong CK-1δ inhibition (pIC₅₀ = 7.8), but its GlideXP score (-3.78 kcal/mol) suggests weaker binding compared to hypothetical analogs like the target compound. The pyrrolidinylsulfonyl group in the target may improve binding via sulfonamide-mediated hydrogen bonding and pyrrolidine’s conformational flexibility .
- Chloro and methoxy substituents (e.g., in N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide ) increase molecular weight but lack explicit activity data, highlighting the need for substituent-specific optimization .
Biological Activity Profiles :
- Anticonvulsant benzothiazole-semicarbazones (e.g., 4g, 4i ) achieve 100% protection in MES tests, suggesting that carboxamide/semicarbazone linkers are critical for neuroactivity. The target compound’s thiophenecarboxamide group may similarly enhance CNS penetration .
Computational Insights :
- GlideXP scores and molecular docking (e.g., for BTA ) underscore the importance of hydrophobic interactions and steric compatibility. The target compound’s pyrrolidinylsulfonyl group could fill hydrophobic pockets more effectively than smaller substituents like trifluoromethyl .
Structural and Functional Notes
- Pyrrolidinylsulfonyl vs.
- Thiophenecarboxamide vs. Semicarbazone : The thiophene ring may enhance π-π stacking in binding sites compared to semicarbazones, which rely on hydrogen bonding via hydrazinecarboxamide .
Biological Activity
N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide (CAS No. 692745-98-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H15N3O3S. It possesses a molar mass of 347.37 g/mol. The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3O3S |
| Molar Mass | 347.37 g/mol |
| CAS Number | 692745-98-5 |
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines.
- In Vitro Studies : In studies involving human lung cancer cell lines (A549, HCC827, and NCI-H358), the compound demonstrated varying degrees of cytotoxicity. For example, one study reported an IC50 value of approximately 8.78 μM against A549 cells in 2D culture assays .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : In related studies, certain derivatives exhibited an MIC of 6.12 μM against Staphylococcus aureus and moderate activity against Escherichia coli (MIC 25 μM) .
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer proliferation and bacterial growth. For instance, it has been suggested that benzothiazole derivatives can interfere with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Study on Antitumor Efficacy
A recent study synthesized several benzothiazole derivatives and tested their antitumor efficacy in vitro. The results indicated that compounds with substituents like nitro or chloro showed enhanced antiproliferative activity compared to others .
Antimicrobial Screening
Another investigation focused on the antimicrobial effects of benzothiazole derivatives against various pathogens. The study confirmed that certain compounds exhibited significant antibacterial activity, supporting the potential of these derivatives as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
